molecular formula C12H14N2O4S3 B2614969 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795086-00-8

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2614969
CAS No.: 1795086-00-8
M. Wt: 346.43
InChI Key: NHMDWWRUZGPPOD-UHFFFAOYSA-N
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Description

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a thiazolidine ring fused with an azetidine ring and a thiophene sulfonyl group. The presence of these functional groups imparts significant pharmacological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.

    Coupling of the Rings: The final step involves coupling the thiazolidine and azetidine rings through a sulfonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azetidine ring and thiophene sulfonyl group enhances its pharmacological activity and makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S3/c1-2-9-3-4-11(20-9)21(17,18)13-5-8(6-13)14-10(15)7-19-12(14)16/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMDWWRUZGPPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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